REACTION_SMILES
|
[ClH:20].[N:16]([O-:17])=[O:18].[NH2:1][c:2]1[c:3](=[O:15])[n:4]([CH2:12][CH2:13][CH3:14])[c:5](=[O:11])[n:6]([CH2:8][CH2:9][CH3:10])[cH:7]1.[Na+:19].[Na+:27].[Na+:28].[Na+:30].[OH-:29].[OH2:31].[S:21]([S:22]([O-:23])=[O:24])([O-:25])=[O:26]>>[NH2:1][c:2]1[c:3](=[O:15])[n:4]([CH2:12][CH2:13][CH3:14])[c:5](=[O:11])[n:6]([CH2:8][CH2:9][CH3:10])[c:7]1[NH2:16]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
Cl
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=N[O-]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCn1cc(N)c(=O)n(CCC)c1=O
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S([O-])S(=O)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
CCCn1c(N)c(N)c(=O)n(CCC)c1=O
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |